trans,trans-Farnesyl bromide trans,trans-Farnesyl bromide
Brand Name: Vulcanchem
CAS No.: 28290-41-7
VCID: VC0017239
InChI: InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
SMILES: CC(=CCCC(=CCCC(=CCBr)C)C)C
Molecular Formula: C15H25Br
Molecular Weight: 285.26 g/mol

trans,trans-Farnesyl bromide

CAS No.: 28290-41-7

VCID: VC0017239

Molecular Formula: C15H25Br

Molecular Weight: 285.26 g/mol

* For research use only. Not for human or veterinary use.

trans,trans-Farnesyl bromide - 28290-41-7

Description

trans,trans-Farnesyl bromide is a chemical compound with the molecular formula C15H25Br and a molecular weight of 285.26 . It is also known as trans,trans-1-Bromo-3,7,11-trimethyl-2,6,10-dodecatriene . This chemical appears as a liquid and has a refractive index of n20/D 1.509 . trans,trans-Farnesyl bromide is soluble in most organic solvents, such as pentane, hexane, dichloromethane, chloroform, diethyl ether, tetrahydrofuran, acetone, ethyl acetate, acetonitrile, dimethylformamide, methanol, and ethanol .

This compound has several applications in chemical synthesis. It is used in the preparation of S-trans, trans-farnesyl-L-cysteine methylester, a post-translationally modified amino acid . It serves as a starting reagent for synthesizing umbelliprenin, (±)-farnesiferol A, and (±)-farnesiferol C . Additionally, it is utilized in the production of prenylated peptides . trans,trans-Farnesyl bromide is associated with hazard classifications such as Eye Damage 1, Skin Irritation 2, and Specific Target Organ Toxicity Single Exposure 3 .

A similar compound, trans,trans-Farnesyl chloride, also exists, with the molecular formula C15H25Cl . It is used in the preparation of (S)-farnesyl thiopyrophosphate .

CAS No. 28290-41-7
Product Name trans,trans-Farnesyl bromide
Molecular Formula C15H25Br
Molecular Weight 285.26 g/mol
IUPAC Name (2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene
Standard InChI InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
Standard InChIKey FOFMBFMTJFSEEY-YFVJMOTDSA-N
SMILES CC(=CCCC(=CCCC(=CCBr)C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCBr)C)C)C
Synonyms (2E,6E)-1-Bromo-3,7,11-trimethyl-2,6,10-dodecatriene; (2E,6E)-3,7,11-Trimethyl_x000B_dodeca-2,6,10-trienyl Bromide; (2E,6E)-Farnesyl Bromide; (E,E)-Farnesyl Bromide; all-trans-Farnesyl Bromide; trans,trans-Farnesyl Bromide;
PubChem Compound 5366048
Last Modified Sep 14 2023

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